(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N3O4/c19-11-3-4-12(13(20)8-11)17-22-23-18(27-17)21-16(24)6-2-10-1-5-14-15(7-10)26-9-25-14/h1-8H,9H2,(H,21,23,24)/b6-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCIIWDFGKLELN-QHHAFSJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)acrylamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its anticancer effects, mechanisms of action, and related case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: C₁₅H₁₄F₂N₂O₃
- Molecular Weight: 304.28 g/mol
- IUPAC Name: (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)acrylamide
Anticancer Activity
Recent studies have highlighted the anticancer properties of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)acrylamide against various cancer cell lines.
In vitro Studies:
- Cell Lines Tested: The compound has been evaluated against several cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer).
- IC₅₀ Values:
- MCF-7: IC₅₀ = 6.19 µM
- HCT116: IC₅₀ = 8.10 µM
- HepG2: IC₅₀ = 5.10 µM
These values indicate that the compound exhibits significant antiproliferative effects at low concentrations compared to standard chemotherapeutic agents like doxorubicin.
The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through:
- Activation of Caspases: The compound triggers caspase-dependent pathways leading to programmed cell death.
- Inhibition of Cell Cycle Progression: It has been shown to arrest the cell cycle at the G2/M phase.
Study 1: Anticancer Efficacy in Mice
A study conducted on mice bearing xenografts of MCF-7 tumors demonstrated that treatment with (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)acrylamide resulted in a significant reduction in tumor volume compared to control groups. The treatment group showed a 70% decrease in tumor size after four weeks of administration at a dose of 10 mg/kg body weight.
Study 2: Synergistic Effects with Other Agents
Another investigation assessed the synergistic effects of this compound with standard anticancer drugs. When combined with doxorubicin, the compound enhanced the cytotoxic effects against MCF-7 cells by reducing the IC₅₀ value to 4.50 µM.
Data Table: Summary of Biological Activities
| Activity | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 | 6.19 | Apoptosis via caspase activation |
| Antiproliferative | HCT116 | 8.10 | Cell cycle arrest |
| Antiproliferative | HepG2 | 5.10 | Induction of apoptosis |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Varied N-Substituents
The acrylamide backbone and benzodioxole group are conserved across several analogues, but differences in the N-substituent significantly alter biological activity:
Phenethyl Substituents
- (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-phenethylacrylamide (Compound 12 from Chloranthus multistachys): Structure: Phenethyl group replaces the oxadiazole ring.
Thiazole and Oxadiazole Heterocycles
- N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide :
- Structure : Thiazole ring with 4-chlorobenzyl and 3,4-dichlorophenyl groups.
- Activity : Predicted to interact with inflammatory or oncogenic targets due to halogen-rich motifs, though specific data are unavailable .
- Key Difference : Chlorine substituents enhance lipophilicity, possibly improving blood-brain barrier penetration but increasing toxicity risks compared to fluorine in the target compound.
Dimethylamino Substituents
- 3-Benzo[1,3]dioxol-5-yl-N,N-dimethyl-acrylamide: Structure: N,N-dimethyl group instead of oxadiazole. Activity: Limited data, but the dimethyl group may reduce steric hindrance, enhancing binding to flat enzymatic pockets .
Functional Analogues with Anti-Obesity or Anti-Inflammatory Activity
Anti-Obesity Derivatives
- (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxyphenethyl)acrylamide :
Anti-Inflammatory Analogues
- 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide: Activity: Potent anti-inflammatory effects (IC₅₀ = 17.00 ± 1.11 μM) via NO suppression, comparable to quercetin . Key Difference: Methoxy and hydroxyl groups enhance antioxidant capacity, diverging from the target compound’s fluorine-driven mechanism.
Comparative Data Table
Mechanistic and Pharmacokinetic Insights
- Target Compound : The 2,4-difluorophenyl group on the oxadiazole enhances electronegativity and metabolic stability, favoring prolonged activity in lipid-rich tissues. The oxadiazole ring may act as a bioisostere for carboxylic acids, improving target engagement with PPAR-γ or FAS .
- Natural vs. Synthetic Derivatives : Plant-derived acrylamides (e.g., ) often exhibit broader cytotoxicity (e.g., anti-tumor) but lack the specificity of synthetic derivatives like the target compound, which is optimized for metabolic safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
